molecular formula C22H23N5O3 B2937655 8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-97-6

8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2937655
CAS No.: 946279-97-6
M. Wt: 405.458
InChI Key: HLVZDRWPBHIJOJ-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the imidazo[2,1-c][1,2,4]triazine scaffold are of significant interest in medicinal chemistry and materials science. Structurally related molecules have demonstrated notable thermal stability, with decomposition temperatures exceeding 300°C, making them suitable for various experimental conditions . Research on analogous structures has explored their potential as core frameworks in the development of novel bioactive molecules . Furthermore, derivatives sharing the 8-aryl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine structure have been investigated for their nonlinear optical properties, suggesting potential applications in photonics and optoelectronics research . Researchers value this compound for its versatile scaffold, which can be utilized in the synthesis of more complex molecules and for probing structure-activity relationships in various fields.

Properties

IUPAC Name

8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-30-18-11-9-17(10-12-18)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVZDRWPBHIJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and potential therapeutic applications.

  • CAS Number : 946279-97-6
  • Molecular Formula : C_{19}H_{24}N_{4}O_{3}
  • Molecular Weight : 405.4 g/mol
  • Core Structure : The compound features a tetrahydroimidazo[2,1-c][1,2,4]triazine core structure which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the imidazo[2,1-c][1,2,4]triazine scaffold through cyclization reactions.
  • Introduction of the methoxyphenyl and phenylpropyl groups via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit varying degrees of anticancer activity. For instance:

  • In vitro evaluations against a panel of cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth at specific concentrations (e.g., 10 µM) .
  • The sensitivity varied across different cancer types, with leukemia cell lines showing the most significant response.
Cancer TypeSensitivity at 10 µM
LeukemiaHigh
MelanomaModerate
LungLow
ColonLow

Antibacterial Activity

The antibacterial properties of related compounds suggest potential efficacy against various bacterial strains:

  • Studies on similar triazine derivatives indicated significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which damage bacterial DNA and proteins.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Preliminary studies indicate that it may inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines. Results indicated that while some lines were resistant, others showed promising sensitivity, particularly in leukemia models .
  • Antibacterial Evaluation : Research conducted on similar compounds demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential for therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with two closely related derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Phenyl Substituent Amide Substituent Molecular Formula Molecular Weight Key Features
8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Target) 4-OCH₃ 3-Phenylpropyl C₂₃H₂₄N₅O₃ 434.5 Methoxy group enhances electron density; 3-phenylpropyl may increase lipophilicity.
8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-OCH₂CH₃ 4-Methylbenzyl C₂₂H₂₃N₅O₃ 405.4 Ethoxy group may improve metabolic stability; 4-methylbenzyl enhances steric bulk.
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-OCH₂CH₃ Pyridin-3-ylmethyl C₂₀H₂₀N₆O₃ 392.4 Pyridine ring introduces basicity and potential hydrogen-bonding capability.

Key Observations:

The 3-phenylpropylamide chain in the target compound introduces greater flexibility and lipophilicity compared to the rigid 4-methylbenzyl or heteroaromatic pyridin-3-ylmethyl groups .

Synthetic Considerations: Analogous compounds are synthesized via diazotization of 5-aminoimidazole-4-carboxamide (AIC), followed by cyclization and amide coupling . Modifications in substituents are achieved by varying alcohol or amine reagents during the final coupling step.

Bioactivity Implications :

  • The pyridin-3-ylmethyl group in may enhance binding to metalloenzymes or receptors via coordination or hydrogen bonding.
  • Ethoxy-substituted derivatives (e.g., ) could exhibit prolonged metabolic stability due to reduced oxidative dealkylation compared to methoxy groups.

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